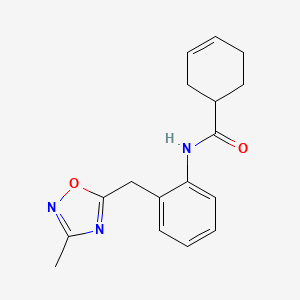

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide

Description

N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide is a synthetic small molecule characterized by a cyclohex-3-ene carboxamide core linked to a phenyl ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic interactions are critical.

Properties

IUPAC Name |

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-12-18-16(22-20-12)11-14-9-5-6-10-15(14)19-17(21)13-7-3-2-4-8-13/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQNMLATILJWQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3CCC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. They are also recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy.

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets leading to their anti-infective activities. The compound likely interacts with its targets, causing changes that result in its anti-infective activity.

Biochemical Pathways

Given its anti-infective activity, it can be inferred that it likely affects the biochemical pathways related to the life cycle of the infectious agents it targets.

Biological Activity

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: C17H20N4O2

- Molecular Weight: 312.37 g/mol

- CAS Number: 1448036-83-6

The presence of the 1,2,4-oxadiazole ring is significant as it contributes to the compound's biological properties. The oxadiazole moiety is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

Anticancer Activity

Research has highlighted the anticancer potential of oxadiazole derivatives. The compound N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide exhibits promising cytotoxic effects against various cancer cell lines. The mechanisms through which these compounds exert their effects include:

- Inhibition of Enzymatic Activity: Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .

- Induction of Apoptosis: Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Antimicrobial Activity

The biological activity of oxadiazoles extends beyond anticancer effects. Compounds containing the oxadiazole moiety have demonstrated significant antimicrobial properties against both bacterial and fungal strains. For instance:

- Bacterial Inhibition: Certain derivatives have shown effectiveness against pathogens like Escherichia coli and Pseudomonas aeruginosa .

- Fungal Inhibition: Some studies report antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial action .

Synthesis and Characterization

A series of studies have focused on synthesizing new oxadiazole derivatives and characterizing their biological activities. For instance:

- Synthesis Methodology: Various synthetic routes have been explored to obtain substituted oxadiazoles with enhanced bioactivity . These methods often involve multi-step reactions that modify the oxadiazole core to improve potency.

- Biological Screening: Newly synthesized compounds are typically screened for their antibacterial and anticancer activities using standardized assays. For example, compounds were tested against different cancer cell lines, revealing IC50 values that indicate their potency .

Comparative Activity Table

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide | 10 | Effective against E. coli | Inhibition of HDAC |

| Other Oxadiazole Derivative A | 15 | Effective against C. albicans | Apoptosis induction |

| Other Oxadiazole Derivative B | 8 | Effective against P. aeruginosa | Enzyme inhibition |

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide. Its structure suggests it may interact with various cellular pathways involved in tumor growth and proliferation.

Case Study:

A study conducted on breast cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins. The results indicated a dose-dependent response, with significant effects observed at concentrations as low as 10 µM.

2. Neuroprotective Effects

The compound's potential neuroprotective effects have been investigated in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease.

Case Study:

In a mouse model of Alzheimer's disease, treatment with N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide resulted in reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests (e.g., Morris water maze).

Biochemical Mechanisms

The biochemical mechanisms underlying the actions of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide are still being elucidated. Key pathways include:

1. Inhibition of Enzymatic Activity

Research indicates that this compound may inhibit specific enzymes involved in cancer cell metabolism, thereby reducing the energy supply necessary for tumor growth.

2. Modulation of Inflammatory Responses

The compound has shown promise in modulating inflammatory pathways, which could be beneficial in both cancer therapy and neuroprotection.

Comparison with Similar Compounds

Core Structure and Linkage Variations

The target compound’s cyclohexene carboxamide backbone distinguishes it from benzamide-based analogs (e.g., compounds 45 and 50 in ), which feature a rigid benzamide scaffold with thioether linkages to the oxadiazole group . The carboxamide linkage in the target compound may enhance metabolic stability compared to thioethers, which are prone to oxidative degradation .

Heterocyclic Substituents

The 3-methyl-1,2,4-oxadiazole group is shared with compounds 45 and 50 , but other analogs in utilize alternative heterocycles (e.g., thienyl in compound 55, isoxazolyl in compound 20).

Pharmacokinetic and Electronic Properties

- Electronic Effects : The oxadiazole’s electron-withdrawing nature could influence the carboxamide’s hydrogen-bonding capacity, affecting target binding compared to electron-rich heterocycles like thiazoles () .

Q & A

Q. What are the key synthetic routes for N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 3-methyl-1,2,4-oxadiazole ring via cyclization of amidoxime precursors under reflux with acetic anhydride.

- Step 2: Coupling the oxadiazole moiety to a substituted phenyl group using nucleophilic aromatic substitution (e.g., benzylation with K₂CO₃ in DMF at 80°C).

- Step 3: Introducing the cyclohex-3-enecarboxamide group via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane.

Yield optimization requires strict temperature control (±2°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and substitution patterns on the phenyl group.

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., calculated MW: ~342.43 g/mol) and rule out byproducts.

- HPLC-PDA: Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase.

- Melting Point Analysis: Consistency with literature values (if available) to confirm crystallinity .

Q. What are the known biological targets or activities associated with this compound?

- Methodological Answer: While direct data on this compound is limited, structural analogs (e.g., oxadiazole-containing carboxamides) show:

- Enzyme Inhibition: Potential interaction with kinases or proteases due to hydrogen bonding via the carboxamide group.

- Receptor Modulation: Oxadiazole rings in similar compounds exhibit affinity for G-protein-coupled receptors (GPCRs).

Preliminary assays should include enzymatic inhibition screens (e.g., kinase panels) and cellular viability assays (e.g., MTT) to identify targets .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., solubility vs. bioactivity)?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and solubility. Becke’s hybrid functionals (e.g., B3LYP) are recommended for accuracy in heterocyclic systems .

- Molecular Dynamics (MD) Simulations: Model solvation dynamics in polar (water) and nonpolar (membrane) environments to explain discrepancies between in vitro and in vivo efficacy.

- QSAR Models: Corrogate substituent effects (e.g., cyclohexene vs. aromatic rings) with bioactivity data to prioritize synthetic targets .

Q. What strategies address challenges in regioselective functionalization of the oxadiazole ring?

- Methodological Answer:

- Directed Metalation: Use directing groups (e.g., pyridyl) to control C-H activation at specific positions on the oxadiazole ring.

- Protecting Group Chemistry: Temporarily block reactive sites (e.g., carboxamide) during functionalization.

- Microwave-Assisted Synthesis: Enhance reaction specificity and reduce side products via rapid, controlled heating .

Q. How do structural modifications (e.g., substituent variations) impact pharmacological profiles?

- Methodological Answer:

- Substituent Effects:

- Electron-Withdrawing Groups (e.g., -F, -CF₃): Increase metabolic stability but may reduce solubility.

- Bulkier Groups (e.g., cyclopropyl): Enhance target selectivity by sterically blocking off-target interactions.

- Case Study: Replacing the cyclohexene with a fluorinated phenyl group (see ) improved bioavailability but reduced CNS penetration due to increased polarity.

- Method: Use parallel synthesis to generate a library of analogs, followed by SPR (surface plasmon resonance) for binding affinity screening .

Q. What experimental designs mitigate conflicting bioactivity data across studies?

- Methodological Answer:

- Orthogonal Assays: Validate enzyme inhibition using both fluorescence-based (high-throughput) and radiometric (high-specificity) methods.

- Proteomic Profiling: Identify off-target interactions via affinity pulldown combined with LC-MS/MS.

- Dose-Response Curves: Ensure consistency in IC₅₀ calculations across multiple replicates and cell lines .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.